
Montelukast sodium
Propiedades
Número CAS |
151767-02-1 |
---|---|
Fórmula molecular |
C35H36ClNNaO3S |
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
Clave InChI |
ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
SMILES isomérico |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
SMILES canónico |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Apariencia |
Assay:≥98%A crystalline solid |
Otros números CAS |
151767-02-1 |
Números CAS relacionados |
158966-92-8 (Parent) |
Sinónimos |
MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |
Origen del producto |
United States |
Descripción
Contextualization as a Selective Leukotriene Receptor Antagonist
Montelukast (B128269) sodium is classified as a selective and orally active antagonist of the leukotriene receptors. medex.com.bdfda.gov Its primary mechanism of action involves the specific and competitive inhibition of the cysteinyl leukotriene 1 (CysLT1) receptor. medex.com.bdfda.govnih.govchemicalbook.com The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators synthesized from the metabolism of arachidonic acid. medex.com.bdfda.govnih.gov These molecules are released from various inflammatory cells, including mast cells and eosinophils. medex.com.bdmedex.com.bd
The binding of cysteinyl leukotrienes to their receptors has been linked to the underlying processes of asthma and allergic rhinitis. medex.com.bd These processes include airway edema, smooth muscle contraction, and other cellular activities associated with inflammation. medex.com.bdprimescholars.comwikipedia.org By blocking the CysLT1 receptor, montelukast effectively inhibits the physiological effects initiated by the binding of LTC₄, LTD₄, and LTE₄, without exhibiting any agonist activity itself. chemicalbook.com This high affinity and selectivity for the CysLT1 receptor, as opposed to other significant airway receptors like prostanoid, cholinergic, or β-adrenergic receptors, underscores its targeted therapeutic action. chemicalbook.comchemicalbook.com
Significance of Montelukast Sodium in Molecular Pharmacology and Chemical Biology
In the realm of molecular pharmacology, this compound serves as a critical research tool for elucidating the functions of the CysLT1 receptor in both normal physiological states and in disease. It is frequently used to investigate the intricate leukotriene signaling pathway. As a potent and selective antagonist of a G-protein coupled receptor (GPCR), it acts as a model compound for studying receptor-ligand interactions and downstream signaling events. nih.gov
The significance of montelukast extends into chemical biology, where its structure-activity relationships are studied to inform the design of novel receptor antagonists. Its ability to inhibit the drug-metabolizing enzyme CYP2C8 makes it a valuable agent for studying potential drug-drug interactions. wikipedia.org Furthermore, preclinical research has indicated that montelukast can penetrate the blood-brain barrier and exert effects on neuroinflammation, which has opened new lines of inquiry into its potential neurological applications. The compound is also utilized as a positive control in experimental models of airway inflammation. chemicalbook.com
Scope and Future Research Trajectories within Chemical and Pharmacological Sciences
The current scope of montelukast research is expanding beyond its established indications. nih.gov Scientists are actively investigating its therapeutic potential in a variety of other respiratory and non-respiratory diseases. nih.gov Studies based on animal models are exploring its pharmacological effects in conditions such as ischemia-reperfusion injury. nih.gov
A particularly promising area of future research is its potential application in neuroinflammatory disorders and age-related cognitive decline. researchgate.net Some studies have suggested that montelukast could be a candidate for developing therapies for conditions like Dementia with Lewy bodies (DLB). researchgate.net
In the field of pharmaceutical sciences, there is a strong focus on developing novel drug delivery systems for montelukast. The goal is to improve its bioavailability, enhance its physicochemical stability, and increase patient compliance. tandfonline.com These advanced strategies include the development of mucoadhesive buccal patches, encapsulation in nanoparticles, and formulation in liposomes. tandfonline.com New dosage forms are being engineered for non-enteric absorption routes, such as through the oral cavity, nasal mucosa, or directly to the pulmonary epithelium. tandfonline.com Continued clinical trials are essential to validate the efficacy of montelukast for these potential new therapeutic uses. nih.govresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
Property | Value | Source |
---|---|---|
IUPAC Name | sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | nih.gov |
Molecular Formula | C₃₅H₃₅ClNNaO₃S | fda.govnih.gov |
Molecular Weight | 608.18 g/mol | fda.govnih.gov |
Appearance | White to off-white, hygroscopic powder | fda.govchemicalbook.com |
Solubility | Freely soluble in ethanol (B145695), methanol (B129727), and water; practically insoluble in acetonitrile (B52724) | fda.gov |
| CAS Number | 151767-02-1 | nih.gov |
Table 2: Summary of Key Pharmacological Actions of Montelukast
Action | Description | Source |
---|---|---|
Receptor Blockade | Selectively antagonizes the cysteinyl leukotriene 1 (CysLT1) receptor. | medex.com.bdchemicalbook.com |
Inhibition of Bronchoconstriction | Blocks bronchoconstriction induced by inhaled leukotriene D4 (LTD4) and antigen challenge. | fda.govnih.govnih.gov |
Anti-inflammatory Effects | Reduces airway eosinophilic inflammation. | tandfonline.com |
| Enzyme Inhibition | Inhibits the cytochrome P450 enzyme CYP2C8. | wikipedia.org |
Molecular Pharmacology and Receptor Interaction Dynamics of Montelukast Sodium
Mechanism of Action at the Cellular and Molecular Level
Montelukast (B128269) sodium's primary mechanism involves its function as a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). patsnap.comjapi.orgpediatriconcall.com By binding to this receptor, it effectively blocks the actions of cysteinyl leukotrienes, which are potent inflammatory mediators. japi.orgnewdrugapprovals.org This targeted action prevents the physiological responses that these leukotrienes would otherwise trigger, such as airway smooth muscle contraction, recruitment of inflammatory cells, and increased mucus secretion. patsnap.comjapi.org
Inhibition of Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4) Mediated Cellular Responses
By blocking the CysLT1 receptor, montelukast sodium directly inhibits the cellular responses induced by leukotriene D4 (LTD4) and, to a lesser extent, leukotriene E4 (LTE4). japi.orgnewdrugapprovals.org In doing so, it mitigates key features of the inflammatory response, including:
Bronchodilation: By preventing LTD4 from binding to its receptor, montelukast helps to alleviate the narrowing of airways (bronchoconstriction), leading to improved airflow. japi.org
Reduced Inflammation: It diminishes the recruitment and activation of inflammatory cells, such as eosinophils, to the site of inflammation. japi.orgmedchemexpress.com
Modulation of Mucus Secretion: The drug also helps to reduce the excessive production of mucus, a common feature in certain respiratory conditions. japi.org
Studies in LAD2 and LUVA cells have demonstrated that montelukast fully inhibits both LTD4 and LTE4-induced responses. nih.gov
Modulation of Inflammatory Pathways in Preclinical and Cellular Models
Preclinical and cellular studies have further elucidated the anti-inflammatory effects of this compound. In various models, it has been shown to modulate key inflammatory pathways. For instance, in a mouse model of bronchopulmonary dysplasia, montelukast treatment reduced the production of pro-inflammatory factors. mdpi.com Research has also indicated that montelukast can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com Furthermore, in patients with cystic fibrosis, montelukast treatment led to a decrease in serum and sputum levels of the inflammatory markers eosinophil cationic protein and interleukin-8, while increasing levels of the anti-inflammatory cytokine interleukin-10. nih.gov In animal models of ulcerative colitis, montelukast has been shown to attenuate pro-inflammatory cytokines like IL-1β and IL-6. nih.gov
Quantitative Receptor Binding Kinetics and Selectivity Profile
The efficacy of this compound is underscored by its high affinity and specificity for its target receptor, the CysLT1R. This selectivity is crucial for its therapeutic action while minimizing off-target effects.
Affinity and Specificity for CysLT1R (Ki values) in Isolated Tissues and Cell Membranes
This compound demonstrates a high binding affinity for the CysLT1 receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. Studies have reported the following Ki values for montelukast:
Synthetic Chemistry and Process Optimization of Montelukast Sodium
Retrosynthetic Analysis and Strategic Design for Core Structure
The molecular architecture of Montelukast (B128269) sodium is comprised of four distinct components: a quinoline (B57606) ring, a meta-substituted phenyl ring, and an ortho-substituted phenyl ring, all connected by carbon chains, with a 2-(1-mercaptomethyl)cyclopropyl)acetic acid moiety linked to the backbone, creating the single chiral center. rsc.org A logical retrosynthetic analysis breaks down the complex structure into more manageable key intermediates, or building blocks.
A common retrosynthetic strategy for Montelukast involves three main disconnections. The first is the thioether linkage, which disconnects the molecule into a thiol-containing side chain and a propyl backbone intermediate. The second disconnection is typically at the C-C bond connecting the propyl chain to the quinoline-containing fragment. This leads to two key synthons: a vinylquinoline derivative and a substituted benzonitrile (B105546) or benzoate (B1203000) derivative containing the future chiral center. tandfonline.com
This convergent approach allows for the independent synthesis of the key fragments, which are then coupled in the final stages. tandfonline.com This strategy offers greater flexibility and efficiency compared to a linear synthesis, where each step is performed sequentially on a single precursor. The design allows for modifications to establish structure-activity relationships and for the development of more efficient and scalable routes for industrial production. rsc.org
A representative retrosynthetic analysis identifies the following key intermediates:
Vinylquinoline framework : This portion provides the 2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety. tandfonline.com
Chiral core unit : A propyl chain with a hydroxyl group (the precursor to the thioether) and the ortho-substituted phenyl group. rsc.orgtandfonline.com
Thiol side chain : 1-(Mercaptomethyl)cyclopropaneacetic acid. rsc.orgnewdrugapprovals.org
By identifying these key building blocks, synthetic strategies can be designed to construct them efficiently and then assemble them to form the final Montelukast molecule.
Evolution of Synthetic Methodologies for Montelukast Sodium
The synthesis of this compound has evolved significantly since its initial discovery, driven by the need for safer, more efficient, and cost-effective processes suitable for large-scale production.
Early Discovery Synthesis Approaches and Challenges
The initial synthesis of Montelukast, as disclosed by Merck, was designed for flexibility to explore structure-activity relationships. rsc.org The original route, detailed in patent EP 480 717, involved the coupling of a mesylate intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate, followed by hydrolysis. newdrugapprovals.org
However, these early methods presented several challenges for industrial-scale manufacturing:
Hazardous Reagents : One improved process described in EP 737 186 utilized n-butyl lithium, a highly reactive and pyrophoric reagent that is difficult and hazardous to handle on an industrial scale. googleapis.com
Low Yields and Purification Issues : The initial processes often resulted in low yields and required tedious chromatographic purification to isolate the intermediate methyl ester and the final product, which is not ideal for large-scale production. newdrugapprovals.org
Byproduct Formation : The use of certain reducing agents, such as oxazaborolidine complexes, could lead to the formation of over-reduced byproducts in amounts up to 10%, complicating purification. googleapis.com
Amorphous Product : Early methods often yielded the final sodium salt as an amorphous solid, which can have less than ideal properties for pharmaceutical formulation compared to a crystalline form. newdrugapprovals.org
These drawbacks necessitated the development of more robust and economical synthetic routes.
Development of Scalable and Efficient Process Routes for Industrial Production
Subsequent research focused on overcoming the limitations of the early syntheses, leading to numerous process improvements and new, non-infringing routes. The primary goals were to enhance safety, reduce costs, improve yield and purity, and simplify operations for industrial application. sciforum.netacs.org
Key developments in scalable synthesis include:
Improved Coupling Reactions : To enhance the selectivity of the key thioether-forming substitution reaction, phase-transfer catalysts such as linear or cyclic polyethers (e.g., PEG-600, crown ethers) have been employed. acs.orgbohrium.com This minimizes the formation of impurities. acs.org
Alternative Purification Methods : To avoid problematic chromatographic purification, methods based on the crystallization of amine salts were developed. The crude Montelukast acid is treated with an amine, such as dicyclohexylamine (B1670486) or isopropylamine, to form a crystalline salt that can be easily purified by recrystallization. rsc.orgnewdrugapprovals.orgbohrium.com This salt is then converted back to the free acid and finally to the sodium salt. rsc.org Other purification techniques like emulsion crystallization have also been explored. googleapis.com
Process Optimization : Significant efforts have been made to replace hazardous reagents and streamline the process. rsc.orggoogleapis.com For instance, modified procedures for the key substitution reaction and subsequent salt formation have been developed to be more efficient and suitable for scale-up. acs.orggoogle.com
These advancements have led to more cost-effective, environmentally friendlier, and industrially viable processes for producing high-purity this compound. googleapis.comsciforum.net
Stereoselective Synthesis of Key Chiral Intermediates
Asymmetric Catalysis in Chiral Center Formation (e.g., Asymmetric Hydrogenation, Chiral Reductions)
Asymmetric catalysis provides a direct route to the desired enantiomer of the chiral alcohol intermediate by reducing a prochiral ketone precursor.
Chiral Reductions: The original Merck process employed a stoichiometric chiral reducing agent, B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). tandfonline.comwordpress.com This reagent effectively reduces a key keto ester intermediate to the corresponding (S)-hydroxy ester with high enantioselectivity (>98% ee). tandfonline.com Another common approach involves the catalytic reduction of the ketone with borane, using a chiral oxazaborolidine catalyst, such as the (R)-methyl-CBS (Corey-Bakshi-Shibata) catalyst. rsc.orggoogle.com
Asymmetric Hydrogenation: A more atom-economical and scalable approach is catalytic asymmetric hydrogenation. This method uses a small amount of a chiral metal complex to transfer hydrogen gas to the ketone substrate. Ruthenium-based catalysts have proven particularly effective. For instance, a complex of RuCl2 with chiral phosphine (B1218219) ligands like (R)-Xyl-BINAP and a chiral diamine ligand like (R,R)-DPEN can achieve excellent enantioselectivity (99% ee) at high substrate-to-catalyst ratios (up to 5000:1). rsc.orgscite.ainih.gov More recently, highly efficient iridium-based catalysts, such as one containing the SpiroPAP ligand, have been developed, allowing for even lower catalyst loadings (S/C up to 30,000:1) under mild conditions, making the process very economical for large-scale operations. acs.org
Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Key Features | Reference |
---|---|---|---|---|
(-)-DIP-Chloride | Chiral Reduction | ~95% (upgraded to >99% by recrystallization) | Stoichiometric, moisture-sensitive, corrosive. | wordpress.com |
(R)-Methyl Oxazaborolidine (MeCBS) / Borane | Chiral Reduction | >99% ee | Catalytic, but can lead to over-reduction byproducts. | rsc.orggoogle.comresearchgate.net |
((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | Asymmetric Hydrogenation | 99% ee | High efficiency (S/C 5000:1), homogeneous catalysis. | scite.ainih.gov |
Ir/SpiroPAP | Asymmetric Hydrogenation | 99.5% ee | Extremely high efficiency (S/C 30,000:1), robust process. | acs.org |
Iron(III)–salen complex | Asymmetric Sulfa-Michael Addition | High ee | Alternative strategy to form C-S bond and chiral center simultaneously. | rsc.orgrsc.org |
Enzymatic Approaches for Stereocontrol in Synthesis
As an alternative to chemical catalysis, biocatalysis using enzymes offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. For Montelukast synthesis, an enzymatic approach has been successfully developed to replace the (-)-DIP-Cl-mediated reduction. wordpress.com
Researchers developed a highly efficient biocatalytic process using an engineered ketoreductase (KRED) enzyme. wordpress.comacs.org These enzymes use a cofactor, such as NADPH, as the hydride source for the reduction. wordpress.com Key aspects of this approach include:
High Enantioselectivity : Through directed evolution, a KRED was developed that provides the desired (S)-alcohol with exceptional enantioselectivity (>99.9% ee), eliminating the need for further chiral purification. wordpress.comacs.org
Process Efficiency : The evolved enzyme is robust and can operate at high substrate concentrations (100 g/L) in the presence of organic solvents. acs.org The process gives a higher yield (90-98%) compared to the DIP-Cl reduction (85-90%). wordpress.com
Cofactor Regeneration : To make the process economical, a cofactor regeneration system is employed. The same enzyme catalyzes the oxidation of a cheap alcohol like isopropanol (B130326), which is present in excess, to regenerate the consumed NADPH. wordpress.com
Scalability : The biocatalytic process has been successfully scaled up to produce hundreds of kilograms of the chiral intermediate, demonstrating its industrial viability. wordpress.comacs.org
This enzymatic route represents a state-of-the-art green chemistry solution for the stereoselective synthesis of the key Montelukast intermediate. wordpress.comresearchgate.net
Application of Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound has seen significant advancements in this area, particularly through the use of biocatalysis, which offers a milder and more selective alternative to traditional chemical methods. researchgate.net
One of the most notable green improvements in montelukast synthesis is the replacement of the chemical reduction of a key ketone intermediate with a biocatalytic process. acs.orgwordpress.com The original synthesis often employed stoichiometric reducing agents like (-)-DIP-Cl, a boron-based reagent, which, while effective, generated significant waste. wordpress.com
A more sustainable approach utilizes an engineered ketoreductase (KRED) enzyme. acs.orgwordpress.com This biocatalyst facilitates the asymmetric reduction of the ketone to the desired (S)-alcohol, a crucial chiral intermediate, with high enantioselectivity. acs.orgthieme-connect.com The process operates under mild conditions and uses isopropanol as a recyclable hydride source, with acetone (B3395972) as the only byproduct. thieme-connect.com This enzymatic step has been successfully implemented on a large scale, demonstrating its industrial viability. acs.org
The advantages of the biocatalytic process over the traditional chemical reduction are substantial, as highlighted by the process mass intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product. wordpress.com A lower PMI indicates a more efficient and less wasteful process.
Table 1: Comparison of Chemical and Biocatalytic Reduction in Montelukast Synthesis
Parameter | Chemical Process ((-)-DIP-Cl) | Biocatalytic Process (KRED) |
---|---|---|
Yield | 85-90% | 90-98% |
Catalyst/Reagent Loading | 150% by weight | 3-5% by weight |
Enantiomeric Excess (ee) | ~95% (requires recrystallization) | >99% (no recrystallization needed) |
Process Mass Intensity (PMI) | 52 kg/kg | 18 kg/kg |
Data sourced from reference wordpress.com
Impurity Profiling and Control Strategies in Synthetic Processes
Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is paramount for patient safety and drug efficacy. Impurity profiling, the identification and quantification of all potential impurities, is a critical component of process development and quality control. researchgate.net The synthesis of this compound can generate various process-related impurities and degradation products. sciforum.net
Different synthetic routes will invariably lead to different impurity profiles. thieme-connect.com Therefore, a thorough understanding of the reaction mechanism and potential side reactions is essential. Common impurities in montelukast synthesis include diastereomers, byproducts from incomplete reactions, and degradation products. The chemical structure of montelukast, with its various functional groups, makes it susceptible to degradation through pathways such as oxidation and photoisomerization. sciforum.net The thioether linkage, for instance, can be oxidized to form the corresponding sulfoxide (B87167) impurity. epo.org
Several analytical techniques are employed for the detection and quantification of these impurities, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most prevalent. researchgate.net These methods allow for the separation and identification of impurities even at very low levels. researchgate.net
Control strategies for impurities are implemented throughout the synthetic process. These strategies include:
Process Optimization: Modifying reaction conditions such as temperature, solvent, and catalyst to minimize the formation of specific impurities. bohrium.com The use of phase transfer catalysts, for example, has been shown to improve the selectivity of key substitution reactions in the synthesis. bohrium.com
Purification Techniques: Employing robust purification methods to remove impurities from intermediates and the final API. Crystallization is a common and effective technique for purifying montelukast and its intermediates. googleapis.comsciforum.net The formation of amine salts of montelukast, followed by recrystallization, is another widely used strategy to achieve high purity. google.com
In-process Controls: Implementing analytical checks at various stages of the synthesis to monitor the formation of impurities and ensure they remain within acceptable limits.
Table 2: Common Impurities in this compound Synthesis
Impurity Name | Type |
---|---|
Montelukast sulfoxide | Degradation product |
cis-isomer of montelukast | Photoisomerization product |
Diastereomers | Process-related |
Unreacted intermediates | Process-related |
Byproducts of side reactions | Process-related |
Data compiled from references sciforum.netepo.org
By combining a deep understanding of the synthetic process with advanced analytical techniques and effective control strategies, manufacturers can ensure the consistent production of high-purity this compound, meeting the stringent requirements of regulatory authorities and safeguarding patient health.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Montelukast Sodium Analogues
Identification of Essential Pharmacophoric Features for CysLT1R Antagonism
The design of CysLT1R antagonists like montelukast (B128269) was initially guided by the structure of the natural agonist, leukotriene D4 (LTD4), as well as by the optimization of early quinoline-based lead compounds. nih.govwikipedia.org Through extensive research, several key pharmacophoric features of the montelukast molecule have been identified as crucial for its antagonist activity.
The primary structural components essential for high-affinity binding to the CysLT1R include:
A Quinoline (B57606) Heterocycle: This bicyclic aromatic moiety serves as a hydrophobic anchor, engaging in interactions within the receptor pocket. wikipedia.org The chlorine atom on the quinoline ring is a common feature, though it can be substituted with other halogens like fluorine without losing activity. wikipedia.org
An Acidic Group: Montelukast possesses a cyclopropyl-acetic acid group. This carboxylate moiety is critical as it is believed to mimic the carboxylate group of the natural ligand, LTD4, forming key ionic or hydrogen bond interactions with basic residues in the receptor. nih.gov
A Hydrophobic Side Chain: The molecule features a long side chain containing a thioether linkage and a phenyl group. This extensive hydrophobic portion of the molecule is vital for occupying a large, hydrophobic region within the CysLT1R binding pocket.
A Propylene (B89431) Glycol Linker: This linker connects the quinoline core to the sulfur-containing side chain, providing the correct spatial orientation and flexibility for the different parts of the molecule to engage with their respective binding subsites within the receptor.
Crystal structures of the CysLT1R in complex with other antagonists like zafirlukast (B1683622) and pranlukast (B1678047) have provided significant insights into the nature of the binding pocket. nih.gov The pocket is extensive, stretching from the extracellular side deep into the transmembrane bundle. nih.gov It is lined with a combination of polar, charged, and hydrophobic residues, accommodating the diverse chemical features of the antagonists. For instance, residues like Tyrosine 104 (Y104) and Arginine 79 (R79) have been identified as key interaction points for antagonists, forming polar interactions and salt bridges. nih.gov Docking studies suggest that the endogenous agonist LTD4 likely shares several of these interaction points. nih.gov
Impact of Structural Modifications on CysLT1R Binding Affinity and Functional Potency
The structure of montelukast has been systematically modified to probe the SAR and to develop other potential therapeutic agents. Even minor changes to the molecule can have a significant impact on its binding affinity and functional potency.
Equilibrium and kinetic binding studies have established a rank order of potency for several CysLT1R antagonists, with montelukast and zafirlukast showing comparable and high affinity for the receptor, greater than that of pranlukast and other analogues. nih.gov
Key structural modifications and their effects include:
Halogen Substitution: Replacing the chlorine on the quinoline ring with fluorine is a tolerated modification that can maintain biological activity. wikipedia.org
Linker Modification: An ether linkage can be substituted for the double bond in the propylene glycol linker region without a loss of activity. wikipedia.org
Side Chain Alterations: The introduction of fused aromatic systems, such as a carbazole (B46965) or fluorene (B118485) group, has been shown in computational studies to enhance hydrophobic interactions and π-π stacking, which can significantly increase binding affinity for certain protein targets. mdpi.com
Metabolic Modifications: The primary metabolites of montelukast, formed by the action of cytochrome P450 enzymes, represent structural analogues. These include montelukast sulfoxide (B87167) (M2) and hydroxylated versions like 21-OH-MTK (M5) and 25-OH-MTK (M3). mdpi.com The addition of these polar groups alters the compound's properties and is part of its metabolic inactivation and clearance pathway.
The following table summarizes the observed impact of various structural modifications on the activity of montelukast analogues.
Modification Site | Structural Change | Observed Impact on Activity/Binding | Reference |
---|---|---|---|
Quinoline Ring | Substitution of Chlorine with Fluorine | Activity is maintained. | wikipedia.org |
Linker | Replacement of double bond with an ether linkage | Activity is maintained. | wikipedia.org |
Side Chain | Addition of fused aromatic systems (e.g., carbazole, fluorene) | Computational studies show enhanced binding affinity for other receptors (DRD2, 5-HT1A) through increased hydrophobic and π-π interactions. | mdpi.com |
Sulfur Atom | Oxidation to sulfoxide (Metabolite M2) | Part of the metabolic inactivation pathway. | mdpi.com |
Various Positions | Hydroxylation (e.g., Metabolites M3, M5) | Part of the metabolic inactivation pathway. | mdpi.com |
Overall Comparison | Montelukast vs. Pranlukast | Montelukast demonstrates higher binding affinity for the CysLT1 receptor. | nih.gov |
Conformational Analysis and Molecular Flexibility of Montelukast Sodium
Montelukast is not a rigid molecule; it possesses significant conformational flexibility, which is crucial for its ability to adapt to the binding pocket of the CysLT1R. This flexibility arises from the rotatable single bonds within its structure, particularly in the propylene glycol linker and the thioether side chain.
Computational studies using techniques like Root-Mean-Square Fluctuation (RMSF) analysis provide insights into the dynamic behavior of the molecule upon binding. nih.gov Lower RMSF values indicate more rigidity in certain parts of the ligand-receptor complex, while higher values suggest greater flexibility, which can be essential for the molecule to achieve an optimal binding conformation. nih.gov
The CysLT1R itself is also flexible. The binding of a ligand can induce conformational changes in the receptor, a concept known as "induced fit." Alternatively, the receptor may exist in an ensemble of different conformations, and the ligand selectively binds to the most favorable one, a model called "conformational selection." osu.edu The unique binding pocket of the CysLT1R, which features a lateral opening to the cell membrane, suggests that antagonists like montelukast may follow a distinct entry path, further highlighting the importance of both ligand and receptor flexibility. nih.gov The ability of montelukast's various structural components to orient themselves correctly within the binding site is a direct result of its molecular flexibility.
Application of Computational Chemistry in SAR and SPR Studies (e.g., QSAR, Molecular Docking)
Computational chemistry has become an indispensable tool for understanding the SAR and SPR of montelukast and its analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights at the molecular level.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize potential interactions and estimate the binding affinity. Numerous docking studies have been performed with montelukast against various biological targets:
CysLT1R: While the crystal structure with montelukast is not public, docking of related antagonists and the natural ligand LTD4 into the receptor structure has illuminated key interactions, such as salt bridges and hydrophobic contacts, that are likely shared by montelukast. nih.gov
Other Receptors and Enzymes: Docking studies have explored the "off-target" interactions of montelukast. For instance, it has been docked into the Apelin receptor (APJ), dopaminergic (DRD2), and serotonergic (5-HT1A) receptors. nih.govnih.gov Studies have also calculated its binding affinity against enzymes like 5-lipoxygenase (5-LOX) and urease. nih.gov These studies help to understand the broader pharmacological profile of the drug.
The following table presents a summary of binding affinities for montelukast with various protein targets as estimated by molecular docking studies.
Protein Target | PDB ID | Calculated Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
5-Lipoxygenase (5-LOX) | 3V99 | -15.65 | nih.gov |
Helicobacter Pylori Urease | 6ZJA | -12.38 | nih.gov |
Human Placental Alkaline Phosphatase | 1ZED | -11.87 | nih.gov |
Dopamine D2 Receptor (DRD2) | - | -8.26 | nih.gov |
DNA Dodecamer | 1BNA | -9.13 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. For a group of anti-inflammatory asthma drugs including montelukast, a QSAR model was developed that linked biological activity to a set of quantum chemical and physicochemical descriptors, such as dipole moment, chemical hardness, number of rotatable bonds, and polar surface area. aucegypt.edu Such models are powerful tools in drug design, as they can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. researchgate.net
Advanced Analytical Characterization and Purity Assessment of Montelukast Sodium
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate complex mixtures into their individual components. For Montelukast (B128269) sodium, techniques such as HPLC, LC-MS/MS, and HPTLC are indispensable for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC and RP-HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Montelukast sodium. nih.govijpcbs.com Method development focuses on optimizing parameters to achieve a simple, rapid, and efficient separation of Montelukast from its potential impurities and degradation products. nih.govresearchgate.net Key aspects of method development include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
Octadecylsilane (C18 or ODS) and Octylsilane (C8) columns are commonly employed as the stationary phase. nih.govresearchgate.netscirp.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpcbs.comijpsonline.com The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic Montelukast molecule. ijpcbs.com Detection is most often carried out using a UV detector at wavelengths where Montelukast exhibits strong absorbance, such as 222 nm, 238 nm, 280 nm, or 285 nm. researchgate.netscirp.orgdrugfuture.com
Once developed, these methods are subjected to rigorous validation as per the International Council for Harmonisation (ICH) guidelines. ijpcbs.comscirp.org Validation parameters include specificity, linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govijpcbs.com Linearity is typically established over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.999, indicating a strong linear relationship between concentration and detector response. ijpcbs.comnih.gov Accuracy is confirmed through recovery studies, with results typically falling within 98-102%. nih.govijprajournal.com The precision, measured as the relative standard deviation (%RSD), is generally found to be less than 2%, demonstrating the method's reproducibility. ijpsr.comscirp.org
Table 1: Examples of Developed RP-HPLC Methods for this compound Analysis
Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
---|---|---|---|---|---|
Octadecylsilane (C18) | Acetonitrile : 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | 1.5 | 285 | 3.4 | nih.govijpsonline.com |
Hypersil BDS C18 (250mm x 4.6mm, 5µ) | Orthophosphoric acid : Water (20:80 v/v) | 1.0 | 280 | 2.929 | scirp.orgscirp.org |
Phenomenex C8 (25cm x 4.6mm, 5µm) | Acetonitrile : Acetate buffer (pH 3) (6.5:3.5 v/v) | 1.0 | 222 | 3.08 | researchgate.net |
Hypersil ODS C18 (250 x 4.6 mm, 5µm) | Methanol : Acetonitrile : 20 mM Ammonium Acetate (60:30:10 v/v) | 0.8 | 232 | Not Specified | ijpsr.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and characterization of trace-level impurities and degradation products of this compound. japsonline.comshimadzu.com This method combines the powerful separation capabilities of LC with the mass-analyzing capability of MS, which provides crucial molecular weight information of the eluted compounds. shimadzu.com
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source in positive mode. nih.gov The resulting ions are then fragmented, and the specific mass-to-charge (m/z) ratios of the parent and daughter ions are monitored. nih.gov This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices like human plasma. nih.gov
The technique is invaluable for impurity profiling and for studying the degradation pathways of Montelukast under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as mandated by ICH guidelines. japsonline.comnih.gov For instance, studies have used LC-MS/MS to identify and propose fragmentation mechanisms for several degradation products, providing insight into the molecule's stability. japsonline.com The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at levels as low as 0.015-0.03 µg/mL. nih.gov
Table 2: LC-MS/MS Parameters and Identified Species for this compound
Parameter | Condition/Value | Reference |
---|---|---|
Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
Parent Ion (m/z) of Montelukast | 586.2 | nih.gov |
Fragment Ion (m/z) of Montelukast | 568.2 | nih.gov |
Identified Impurities | Various process-related impurities and degradation products (e.g., sulfoxide (B87167), cis-isomer) | shimadzu.comnih.govglobalresearchonline.net |
Application | Impurity profiling, degradation studies, bioequivalence studies | nih.govjapsonline.comnih.gov |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification and purity assessment of this compound. researchgate.net This technique involves spotting the sample on a high-performance plate, typically silica (B1680970) gel 60 F254, which acts as the stationary phase. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents.
The choice of mobile phase is critical for achieving good separation. Various combinations, such as chloroform:methanol:toluene (B28343):glacial acetic acid and ethyl acetate:methanol:ammonia, have been successfully used. After development, the separated spots are visualized under UV light, and their densities are measured using a densitometer at a specific wavelength, often around 287 nm or 302 nm. rroij.com The Rƒ (retardation factor) value is characteristic for a given compound under specific conditions and is used for identification.
HPTLC methods have been developed and validated for the simultaneous determination of Montelukast in combination with other drugs, demonstrating good linearity, accuracy, and precision. researchgate.netresearchgate.net For example, linearity has been established in ranges such as 1000-5000 ng/spot with high correlation coefficients. researchgate.net The technique's ability to analyze multiple samples simultaneously makes it suitable for routine quality control.
Table 3: HPTLC Method Parameters for this compound Analysis
Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rƒ Value of Montelukast | Reference |
---|---|---|---|---|
Silica gel 60 F254 | Chloroform : Methanol : Toluene : Glacial Acetic Acid (10:5:3:0.5) | 302 | 0.89 | |
Silica gel 60 F254 | Ethyl Acetate : Methanol : Ammonia (7:3:0.5) | 215 | 0.84 | |
Silica gel 60 F254 | Ethanol (B145695) : Methanol : Ammonia Formate : Ammonia (9:1:0.5:0.5) | 287 | 0.86 ± 0.03 | rroij.com |
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in pharmaceutical analysis for both quantitative determination and structural characterization. UV-Visible spectrophotometry and FT-IR spectroscopy are routinely used to analyze this compound.
UV-Visible Spectrophotometry and Derivative Spectroscopy for Quantification
UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of this compound in bulk and pharmaceutical formulations. ijapbc.comajrconline.org The method is based on the principle that this compound absorbs UV radiation at a specific wavelength. The wavelength of maximum absorbance (λmax) for this compound is typically found around 283-287 nm in solvents like methanol or sodium hydroxide (B78521) solution. ijprajournal.comijapbc.comresearchgate.net
The method is validated for linearity, accuracy, and precision, with Beer's law being obeyed over a concentration range such as 2-100 μg/ml. ijapbc.comresearchgate.net The correlation coefficient (r) for the calibration curve is generally 0.999 or higher, indicating excellent linearity. ijapbc.comresearchgate.net
Derivative spectroscopy is an advanced application of UV spectrophotometry that enhances the resolution of overlapping spectra, which is particularly useful for analyzing this compound in combination with other drugs. researchgate.netrjptonline.org By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features are amplified, and broad peaks are resolved into sharper ones. researchgate.net This allows for the accurate quantification of one drug at the zero-crossing point of the other drug in the derivative spectrum, thereby eliminating interference. rjptonline.orgsphinxsai.comjocpr.com For example, first-order derivative spectroscopy has been used to determine Montelukast at 340 nm in the presence of Levocetirizine. rjptonline.org
Table 4: UV-Visible Spectrophotometric Methods for this compound
Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
---|---|---|---|---|
Direct UV | 0.1N Sodium Hydroxide | 287.3 | 2-100 | ijapbc.comresearchgate.net |
Direct UV | Methanol:Water (80:20) | 344 | 5-30 | researchgate.net |
First-Order Derivative | Methanol | 340 | 4-12 | rjptonline.org |
Ratio Derivative | Methanol | 218.6 | 5-40 | jocpr.com |
Infrared Spectroscopy (FT-IR) for Structural Elucidation and Solid-State Form Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of this compound. nih.gov It provides a molecular fingerprint by identifying the various functional groups present in the molecule. The FT-IR spectrum of pure this compound shows characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govresearchgate.net
Key characteristic peaks include a broad band for O-H stretching of the carboxylic acid group, aromatic and aliphatic C-H stretching vibrations, and C=O stretching of the acid. nih.gov FT-IR is also crucial for solid-state characterization, helping to identify different polymorphic forms or to confirm the absence of interactions between the drug and excipients in a pharmaceutical formulation. nih.govresearchgate.net By comparing the spectrum of a physical mixture of the drug and excipients with the spectra of the individual components, any significant shifts or disappearance of peaks can indicate a chemical interaction. nih.gov Studies have consistently shown no major shifting or loss of functional peaks in physical mixtures, confirming the compatibility of this compound with common excipients. nih.gov
Table 5: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
---|---|---|
~3396-3437 | -OH stretching (Carboxylic acid) | nih.govresearchgate.net |
~3057 | Aromatic C-H stretching | nih.gov |
~2925 | Aliphatic C-H stretching | nih.gov |
~1710 | C=O stretching (Carboxylic acid) | nih.govresearchgate.net |
Compound Reference Table
Fluorimetry Applications for Quantitative Analysis
Fluorimetry serves as a highly sensitive method for the quantitative analysis of this compound. This technique leverages the native fluorescence of the montelukast molecule for its determination. nih.govingentaconnect.com Studies have systematically investigated the fluorescent properties of montelukast under various experimental conditions to optimize the analytical method. nih.gov
The highest fluorescence intensity for montelukast is achieved in a methanol solvent. nih.govingentaconnect.com The optimal wavelengths for analysis are an excitation wavelength of 340 nm and an emission wavelength of 390 nm. nih.gov Research has shown that the use of surfactants and sensitizers generally has a negative or only slightly positive impact on the fluorescence intensity of montelukast. nih.gov
A spectrofluorimetric method demonstrated a linear relationship between fluorescence intensity and concentration over a range of 0.125 to 5 µg/mL. nih.gov The method is highly sensitive, with a reported lower detection limit of 0.02 µg/mL, which is equivalent to 3.4 x 10⁻⁸ M. nih.gov Another study reported linearity in the range of 0.20–1.60 µg/ml with a limit of detection of 66.00 ng/ml. nih.govresearchgate.net
The practical applicability of fluorimetry has been successfully demonstrated for the determination of montelukast in various tablet formulations, including pediatric, chewable, and adult tablets. nih.govingentaconnect.com Furthermore, the method has been effectively applied to the in vitro determination of montelukast in spiked human plasma, with one study reporting a mean percentage recovery of 100.08% ± 1.40. nih.govingentaconnect.com This indicates minimal interference from plasma matrix components and co-formulated or co-administered drugs. nih.govingentaconnect.com
Table 1: Fluorimetric Method Parameters for this compound Analysis
Parameter | Value | Reference |
---|---|---|
Solvent | Methanol | nih.gov |
Excitation Wavelength (λex) | 340 nm | nih.gov |
Emission Wavelength (λem) | 390 nm | nih.gov |
Linearity Range | 0.125 - 5 µg/mL | nih.gov |
Limit of Detection (LOD) | 0.02 µg/mL (3.4 x 10⁻⁸ M) | nih.gov |
Application | Dosage Forms, Spiked Human Plasma | nih.govingentaconnect.com |
Electroanalytical Techniques
Electroanalytical techniques offer rapid and sensitive alternatives for the quantification of this compound, often with minimal sample preparation. These methods are based on measuring the electrochemical properties of the analyte.
Voltammetric Methods (e.g., Square Wave Cathodic Adsorptive Stripping Voltammetry)
Voltammetric methods, particularly square wave cathodic adsorptive stripping voltammetry (SW-CASV), have been developed for the direct and sensitive determination of this compound. scielo.brscielo.br This technique is predicated on the irreversible and adsorption-controlled electrochemical reduction of the montelukast molecule. scielo.br
One such method utilizes a zinc oxide nanoparticles modified carbon paste electrode. scielo.br The analysis is performed in a methanol-Britton-Robinson buffer mixture at a pH of 2.3, where the reduction signal of this compound occurs at approximately -0.7 V versus an Ag/AgCl reference electrode. scielo.br The adsorptive character of the molecule is exploited to pre-concentrate it on the electrode surface before the stripping step, which enhances the method's sensitivity. scielo.br
The SW-CASV method has been validated and shown to be rapid, selective, and simple, allowing for the direct determination of this compound in pharmaceutical preparations and biological fluids like human serum without requiring extensive sample pretreatment. scielo.br A key advantage of this approach is its high sensitivity. A linear relationship between the peak current and the concentration of this compound has been established in the range of 1.0 × 10⁻⁸ to 1.28 × 10⁻⁶ mol L⁻¹. scielo.br The method boasts a very low limit of detection, reported to be 7.7 × 10⁻⁹ mol L⁻¹. scielo.br Other research utilizing a hanging mercury drop electrode (HMDE) has also been conducted. researchgate.net
Table 2: SW-CASV Method for this compound Determination
Parameter | Details | Reference |
---|---|---|
Technique | Square Wave Cathodic Adsorptive Stripping Voltammetry (SW-CASV) | scielo.brscielo.br |
Working Electrode | Zinc Oxide Nanoparticles Modified Carbon Paste Electrode | scielo.br |
Medium | Methanol-Britton-Robinson Buffer | scielo.br |
pH | 2.3 | scielo.br |
Linear Range | 1.0 × 10⁻⁸ to 1.28 × 10⁻⁶ mol L⁻¹ | scielo.br |
Limit of Detection (LOD) | 7.7 × 10⁻⁹ mol L⁻¹ | scielo.br |
Application | Pharmaceutical Tablets, Spiked Human Serum | scielo.br |
Potentiometric Methods Utilizing Ion-Selective Electrodes
Potentiometric methods employing ion-selective electrodes (ISEs) provide a direct, cost-effective, and environmentally friendly approach for this compound determination. abechem.comabechem.com These methods eliminate the need for time-consuming and solvent-intensive pre-treatment steps often associated with chromatographic techniques. abechem.comcu.edu.egresearchgate.net
A montelukast-selective sensor can be fabricated using a PVC-based membrane. abechem.comabechem.com One design incorporates tetradodecyl ammonium bromide (TDB) as an anionic exchanger and 2-nitrophenyl-octyl-ether (2-NPOE) as a plasticizer. abechem.comabechem.comcu.edu.eg The electrode is conditioned by soaking it in a standard montelukast solution. abechem.com
This potentiometric method has been validated according to IUPAC recommendations. abechem.com The fabricated sensor exhibits a Nernstian response and demonstrates a broad linear dynamic range for this compound, typically from 1.0×10⁻⁶ to 1.0×10⁻² mol/L. abechem.comabechem.comcu.edu.egresearchgate.net The method has been successfully applied to the analysis of this compound in bulk powder and directly in tablet dosage forms without any prior extraction procedures. abechem.comabechem.com The results obtained by this potentiometric method have shown good correlation with those from the official HPLC method. abechem.comabechem.com
Table 3: Potentiometric Ion-Selective Electrode for this compound
Parameter | Details | Reference |
---|---|---|
Technique | Direct Potentiometry | abechem.comabechem.com |
Sensor Type | PVC Membrane Ion-Selective Electrode | abechem.comabechem.com |
Membrane Components | Tetradodecyl ammonium bromide (TDB), 2-nitrophenyl-octyl-ether (2-NPOE) | abechem.comabechem.com |
Linear Dynamic Range | 1.0×10⁻⁶ to 1.0×10⁻² mol/L | abechem.comabechem.comcu.edu.egresearchgate.net |
Application | Bulk Powder, Tablet Dosage Forms | abechem.comabechem.comcu.edu.eg |
Method Validation Principles According to International Conference on Harmonisation (ICH) Guidelines
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. amsbiopharma.comeuropa.eu The International Conference on Harmonisation (ICH) provides a framework for validating analytical procedures, with the Q2(R1) and the more recent Q2(R2) guidelines being the key documents. europa.euich.org These guidelines apply to procedures used for identity, assay, and purity testing of drug substances and products. amsbiopharma.comeuropa.eu Any analytical method developed for this compound, such as those previously discussed, must be validated according to these principles. ijpsonline.comscirp.orgnih.gov
The core performance characteristics evaluated during method validation include: amsbiopharma.comich.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comscirp.org For montelukast analysis, this means the method must be able to distinguish and quantify montelukast without interference from excipients in the tablet or components in plasma. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com For instance, an HPLC method for montelukast was validated for linearity over a concentration range of 1-100 μg/ml. ijpsonline.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of standard is added to a sample and analyzed. ijpsonline.com For a validated montelukast method, recovery is typically expected to be within 98-102%. jneonatalsurg.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. ijpsonline.com
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ijpsonline.com A common acceptance criterion for precision is an RSD of ≤ 2%. amsbiopharma.comijpsonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.comscirp.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.comscirp.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. ijpsonline.comnih.gov
A validation protocol should be established before conducting studies, and a validation report should summarize the results. europa.eu Revalidation may be necessary if there are changes to the synthesis of the drug substance, the composition of the finished product, or the analytical procedure itself. ich.org
Solid State Chemistry and Pharmaceutical Polymorphism of Montelukast Sodium
Identification and Characterization of Polymorphic Forms (Crystalline and Amorphous)
The existence of montelukast (B128269) sodium in different solid forms necessitates the use of various analytical techniques for their identification and characterization. Both crystalline polymorphs and the amorphous form have been reported and studied. ijsrst.comgoogle.com Crystalline forms are characterized by a long-range ordered arrangement of molecules in a crystal lattice, whereas the amorphous form consists of a disordered molecular arrangement. ijsrst.com The amorphous form is generally more prone to physical and chemical instability compared to its crystalline counterparts. google.com Research has identified several crystalline forms of montelukast sodium, often designated as Form A1, B1, B2, C, D, and E, in addition to acetonitrile (B52724) solvates which can act as intermediates. google.comgoogle.comgoogle.com
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of pharmaceutical compounds. It provides a unique "fingerprint" for each crystalline form based on the diffraction of X-rays by the ordered planes of atoms in the crystal lattice. Each polymorph produces a distinct diffraction pattern, characterized by peaks at specific scattering angles (2θ). rigaku.com
For this compound, PXRD is used to differentiate between its various crystalline polymorphs. google.com In contrast, the amorphous form does not produce sharp diffraction peaks due to the lack of long-range molecular order; instead, it shows a broad, diffuse halo in its PXRD pattern. ijsrst.comnih.gov The presence of specific peaks in a diffractogram can confirm the identity of a particular crystalline form, while their absence can indicate a different form or the amorphous state. For example, high-crystallinity this compound may be characterized by a powder XRD pattern that is substantially free of peaks at approximately 4.5 and 6.2 ±0.2 degrees two-theta, which can be indicative of less crystalline material. google.com
Detailed PXRD data has been used to identify several distinct crystalline forms of this compound. google.comgoogle.com
Table 1: Characteristic PXRD Peaks (2θ) for Crystalline Forms of this compound
Form | Characteristic Peaks (±0.2 degrees 2θ) |
Form A1 | 16.9, 17.2, 22.2, 22.7, 25.2 google.com |
Form B1 | 5.3, 16.9, 19.6, 20.3, 25.0 google.com |
Form B2 | 5.1, 16.3, 17.0, 20.3, 25.0 google.com |
Form C | 5.2, 5.5, 16.7, 18.2, 20.6 google.com |
Form D | 11.8, 20.1, 20.6, 21.1, 21.8 google.com |
Form E | 16.9, 20.1, 20.5, 20.7, 25.0 google.comgoogle.com |
Amorphous | Characterized by the absence of sharp peaks, displaying a broad halo. ijsrst.com |
Thermal analysis techniques are crucial for investigating the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for distinguishing between polymorphic and amorphous forms. google.comrigaku.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC thermograms of crystalline forms typically show a sharp endothermic peak corresponding to their melting point. nih.gov Each polymorph will have a characteristic melting temperature. In contrast, the amorphous form does not have a defined melting point but exhibits a glass transition (Tg), which is a reversible transition from a hard, glassy state to a more rubbery state, observed as a step change in the baseline of the DSC curve. ijsrst.comresearchgate.net For example, a sharp endothermic peak around 150°C has been observed for a crystalline form of montelukast, while the amorphous raw material showed no distinct endothermic peak in the same range. nih.gov The DSC thermogram of an amorphous form of montelukast has also been described as exhibiting a broad melting range from approximately 60°C to 100°C.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of this compound and to detect the presence of solvates (where solvent molecules are incorporated into the crystal structure) or hydrates. ijsrst.com A weight loss at temperatures below the decomposition point can indicate the release of bound solvent or water. For instance, TGA analysis of this compound has been used to provide insight into its thermal stability, indicating it does not show significant weight loss at temperatures up to 200°C. ijsrst.com
Table 2: Summary of Thermal Analysis Findings for this compound Forms
Technique | Crystalline Form | Amorphous Form |
DSC | Exhibits a sharp, characteristic endothermic melting peak (e.g., ~150°C for one form). nih.gov | Shows a glass transition (Tg) and a broad melting endotherm (e.g., ~60-100°C). ijsrst.comresearchgate.net |
TGA | Generally stable with no significant weight loss until decomposition, unless it is a solvate/hydrate. ijsrst.com | Can show weight loss due to adsorbed solvent/water; thermal stability profile can be determined. ijsrst.com |
Spectroscopic techniques provide information about the molecular structure and environment within the solid state, allowing for the differentiation of polymorphs.
Solid-State Nuclear Magnetic Resonance (ssNMR) is a non-destructive technique that is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C). Since polymorphs have different crystal lattices and molecular conformations, the corresponding atoms will be in slightly different electronic environments, leading to distinct chemical shifts in their ssNMR spectra. This allows ssNMR to be a powerful tool for unambiguously identifying and distinguishing between different solid forms. For this compound, ssNMR has been used to characterize novel crystalline acetonitrile solvates, which serve as intermediates in the preparation of certain polymorphic forms. google.com The spectra for a monosolvate and a hemisolvate of this compound with acetonitrile show distinct, well-resolved peaks that differentiate them from each other and from other forms. google.com
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation corresponds to specific molecular bonds and functional groups. In the context of polymorphism, differences in intermolecular interactions (such as hydrogen bonding) and molecular conformation between different solid forms can lead to subtle but measurable shifts in the positions and shapes of absorption bands in their IR spectra. ijsrst.comglobalresearchonline.net For this compound, FT-IR spectroscopy has been used to confirm its chemical structure and to compare different prepared forms. globalresearchonline.net While the major characteristic peaks corresponding to functional groups like O-H stretching (~3354-3428 cm⁻¹) and C=O stretching (~1572-1710 cm⁻¹) are present in all forms, variations in the fingerprint region (below 1500 cm⁻¹) or shifts in major peaks can be used to distinguish between polymorphs. ijsrst.comnih.govrsc.org
Crystallization Processes and Control of Polymorph Formation
The ability to selectively crystallize a desired polymorphic form of this compound is crucial for ensuring product consistency and quality. annualreviews.org The formation of a specific polymorph is influenced by a variety of factors, including the choice of solvent, temperature, rate of cooling, degree of supersaturation, and the presence of seed crystals. google.comresearchgate.net
Research has explored various crystallization methods to produce and control the polymorphic forms of this compound. These methods include:
Solvent Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to crystallization. Different polymorphs of this compound have been prepared using solvents such as acetone (B3395972), cyclohexane, and ethanol (B145695) through this method. globalresearchonline.net
Anti-Solvent Addition: In this technique, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, inducing precipitation and crystallization. For example, this compound Form C can be prepared by crystallization from a chlorinated hydrocarbon like dichloromethane, with the addition of an anti-solvent such as heptane (B126788) to induce crystallization. google.comgoogle.com Similarly, Form B2 can be prepared from a ketone or ester solvent, with heptane used as an anti-solvent when an ester is employed. google.com
Slurry Conversion: This process involves stirring a suspension (slurry) of one solid form in a solvent where it has limited solubility. Over time, the less stable form will dissolve and recrystallize as the more stable form under those conditions.
Solvent-Mediated Transformation: Amorphous montelukast has been successfully converted into a more stable crystalline form by suspending it in an acidic medium (pH 4) and heating it to 60°C. nih.gov
The choice of solvent system is a critical parameter. High-crystallinity this compound has been prepared by crystallization from polar aprotic solvents like dimethyl carbonate, methyl isobutyl ketone, and ethyl acetate (B1210297). google.com The crystallization of this compound from a toluene (B28343) and water system, followed by the addition of acetonitrile and seeding, is another documented process. google.comgoogle.com
Table 3: Examples of Crystallization Methods for this compound Polymorphs
Method | Solvent(s) / Anti-Solvent | Resulting Form(s) | Reference |
Solvent Evaporation | Acetone, Cyclohexane, Ethanol, Distilled Water | Different polymorphic crystals (designated Mls-1, Mls-2, Mls-3, Mls-4) | globalresearchonline.net |
Anti-Solvent Precipitation | Dichloromethane / Heptane | Form C | google.comgoogle.com |
Anti-Solvent Precipitation | C₃ to C₇ Ketone or Ester / Heptane | Form B2 | google.com |
Solvent-Mediated Transformation | Acidic aqueous medium (pH 4) | Crystalline form from amorphous starting material | nih.gov |
Solution Crystallization | Polar aprotic solvents (e.g., ethyl acetate, dimethyl carbonate) | High crystallinity this compound | google.com |
Research on the Impact of Solid-State Properties on Physicochemical Behavior
The study of how different solid-state forms of this compound affect its physicochemical properties is a key area of pharmaceutical research. This research process is essential for selecting the optimal solid form for development, as properties like stability, hygroscopicity, and mechanical behavior can vary significantly between polymorphs and the amorphous state. annualreviews.orggoogle.com
The research process typically follows a structured approach:
Form Screening and Isolation: The first step is to screen for and isolate the different solid forms (polymorphs, solvates, amorphous) using various crystallization techniques as described in section 6.2. globalresearchonline.netgoogle.com
Comprehensive Characterization: Each isolated form is then thoroughly characterized using a suite of analytical methods (PXRD, DSC, TGA, spectroscopy) to confirm its unique identity and purity, as detailed in section 6.1. ijsrst.comgoogle.comnih.gov
Comparative Physicochemical Property Assessment: Once the forms are identified, researchers conduct comparative studies to evaluate their key physicochemical properties. This involves subjecting the different forms to various stress conditions to assess:
Chemical Stability: The stability of different forms is tested under accelerated conditions, such as high temperature and humidity (e.g., 40°C / 75% RH), and exposure to light. researchgate.netnih.gov The formation of degradation products, such as Montelukast S-oxide, is monitored over time using techniques like HPLC. researchgate.netnih.gov Studies have shown that the solid-state form can influence photostability; for instance, unpacked montelukast showed a significant decrease in potency after exposure to daylight. researchgate.netnih.gov
Physical Stability: The research investigates the tendency of a given form to convert into another. Amorphous forms are often metastable and can have a tendency to crystallize over time, a phenomenon that is studied under various storage conditions. ijsrst.com Crystalline forms can also convert from a metastable to a more stable polymorph. globalresearchonline.net
Mechanical Properties: Properties like flowability and compressibility are assessed. These are influenced by crystal shape and size, which can differ between polymorphs. annualreviews.org These characteristics are important for the successful manufacturing of solid dosage forms like tablets.
This research process allows for a deep understanding of the solid-state behavior of this compound. It has been established that crystalline forms generally offer improved chemical and physical stability over the amorphous form. google.com The metastable nature of some forms, while potentially offering solubility advantages, can present stability challenges. ijsrst.com Therefore, understanding the trade-offs between stability and other properties is a central goal of this area of research. annualreviews.org
Interactions of Montelukast Sodium with Biological Macromolecules and Membranes in Vitro and Preclinical Studies
Protein Binding Studies
The binding of a drug to plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of its distribution and availability in the body. It is known that montelukast (B128269) is more than 99% bound to plasma proteins. drugbank.com
The interaction between montelukast sodium and Human Serum Albumin (HSA) has been elucidated through multispectral techniques and computational simulations. rsc.org Studies confirm that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. rsc.org The binding process is spontaneous, driven primarily by hydrophobic forces and hydrogen bonds. rsc.org
Competition experiments have successfully identified the specific binding location of this compound on the HSA molecule. These studies reveal that montelukast binds to the hydrophobic cavity within the IB domain of HSA. rsc.org Sudlow site I is located in subdomain IIA and Sudlow site II is in subdomain IIIA, which are the two primary drug-binding sites on HSA. nih.gov Molecular docking simulations further support this finding, illustrating a stable binding conformation within this domain. rsc.org
The binding affinity of montelukast to HSA is moderate, with a binding constant (K a) in the order of 10⁴ L/mol. researchgate.net This interaction is characterized by the formation of a 1:1 complex between the drug and the protein.
Table 1: Binding Parameters of this compound with Human Serum Albumin (HSA)
Parameter | Value | Technique | Reference |
---|---|---|---|
Binding Mechanism | Static Quenching | Fluorescence Spectroscopy, UV-vis Absorption | rsc.org |
Primary Driving Forces | Hydrophobic Forces, Hydrogen Bonds | Thermodynamic Analysis | rsc.org |
Binding Site | IB Domain | Competition Experiments, Molecular Docking | rsc.org |
Binding Constant (K a) | ~ 10⁴ L/mol | Fluorescence Spectroscopy | researchgate.net |
Stoichiometry (n) | ~ 1 | Fluorescence Spectroscopy | nih.gov |
The binding of this compound induces noticeable conformational changes in the structure of HSA. rsc.org Techniques such as three-dimensional fluorescence spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) have confirmed that the interaction alters the microenvironment of the amino acid residues within the protein. rsc.org This binding leads to changes in the secondary structure of HSA and affects its surface hydrophobicity. rsc.org
Membrane Transport Mechanisms (In Vitro Cellular Models)
The absorption and disposition of montelukast are influenced by its transport across cellular membranes, a process mediated by specific carrier proteins.
In vitro studies have demonstrated that the absorption of montelukast is a carrier-mediated process. nih.govresearchgate.net Key transporters involved in this process are the Organic Anion Transporting Polypeptides, specifically OATP2B1 and OATP1A2. nih.gov The gene SLCO2B1 encodes for the OATP2B1 transporter. researchgate.net To confirm the role of this transporter, a Madin-Darby Canine Kidney (MDCKII) cell line engineered to express OATP2B1 was utilized. nih.gov These cells showed a significantly increased permeability of montelukast by 140% compared to control cells, confirming that OATP2B1 is a functional transporter for the compound. nih.govnih.gov
The Caco-2 cell line, derived from human colon carcinoma, serves as a standard model for studying human intestinal drug transport because differentiated Caco-2 cells share structural and functional properties with small intestine enterocytes. nih.govyoutube.com Permeability studies using Caco-2 cell monolayers have provided significant insights into the transport of montelukast. researchgate.netnih.gov
These studies show that the permeability of montelukast follows Michaelis-Menten kinetics, becoming saturable at high concentrations, which is a hallmark of carrier-mediated transport. researchgate.netnih.gov The process has a calculated activation energy of 13.7 ± 0.7 kcal/mol, further supporting a transporter-based mechanism rather than simple passive diffusion. researchgate.netnih.gov The transport of montelukast across Caco-2 monolayers was also shown to be subject to competition by other known OATP substrates. researchgate.netnih.gov
Table 2: Findings from In Vitro Permeability Studies of Montelukast
Parameter | Finding | Model System | Significance | Reference |
---|---|---|---|---|
Transport Mechanism | Carrier-Mediated | Caco-2 Cells | Indicates involvement of specific transporters. | researchgate.netnih.gov |
Kinetics | Saturable (Michaelis-Menten) | Caco-2 Cells | Confirms a finite number of transporters. | researchgate.netnih.gov |
Activation Energy | 13.7 ± 0.7 kcal/mol | Caco-2 Cells | Consistent with active, carrier-mediated transport. | researchgate.netnih.gov |
Specific Transporter | OATP2B1 | OATP2B1-expressing MDCKII cells | Increased permeability by 140% confirms its role. | nih.gov |
Competition | Inhibited by OATP substrates | Caco-2 Cells | Demonstrates shared transport pathways. | researchgate.netnih.gov |
Supramolecular Chemistry and Complexation Studies (e.g., with Metal Ions, Calcium Chloride)
In vitro studies using spectrophotometry have investigated the interaction between this compound and calcium chloride in aqueous solutions at both physiological (pH 7.4) and gastric (pH 2.4) conditions. researchgate.net The results indicate a significant interaction between the two compounds, leading to the formation of a complex. researchgate.net
Job's method of continuous variation was used to determine the stoichiometry of the interaction. researchgate.net The resulting reverse V-shaped curve from the Job's plot is indicative of a strong kinetic interaction and complex formation between this compound and calcium chloride. researchgate.net
The stability of this newly formed complex was quantified using Ardon's method. The analysis yielded stability constants for the complex at both pH levels, revealing that a more stable complex is formed at the physiological pH of 7.4. researchgate.netejtas.com This suggests a potential for complexation to occur if the substances are co-administered. ejtas.com Spectral analysis showed that the mixing of this compound with calcium chloride resulted in changes to the absorption characteristics and shifts in the absorption maxima of the drug molecule, which is a primary indicator of an interaction. researchgate.net
Table 3: Complexation Study of this compound and Calcium Chloride
Parameter | Method | Observation | Conclusion | Reference |
---|---|---|---|---|
Interaction | Spectrophotometry | Changes in absorption characteristics and maxima. | Primary evidence of interaction. | researchgate.net |
Stoichiometry | Job's Plot | Reverse V-shaped curve. | Indicates complex formation. | researchgate.net |
Stability | Ardon's Method | Calculation of stability constant. | A relatively stable complex is formed, especially at pH 7.4. | researchgate.netejtas.com |
Preclinical Mechanistic Pharmacodynamics of Montelukast Sodium in Non Human Biological Systems
Effects on Isolated Tissues and Organs (e.g., Antagonism of Leukotriene D4 Induced Contractions in Guinea Pig Trachea)
In vitro studies using isolated tissues have been crucial in demonstrating the specific antagonistic activity of montelukast (B128269) at the CysLT1 receptor. A primary model for this assessment is the isolated guinea pig trachea, where cysteinyl leukotrienes, particularly leukotriene D4 (LTD4), are potent contractile agents.
Research has consistently shown that montelukast is a powerful and competitive antagonist of LTD4-induced contractions in this tissue. cdnsciencepub.comatsjournals.org The potency of this antagonism is quantified by a high pA2 value, which is a measure of the antagonist's affinity for its receptor. Studies have reported a pA2 value of approximately 9.3 for montelukast against LTD4-induced contractions in guinea pig trachea. cdnsciencepub.comnih.gov This indicates a high degree of affinity and specific receptor blockade. In small bronchi (<1mm) from guinea pigs, montelukast also potently inhibited contractions induced by LTD4, with a pA2 of 8.3. nih.gov
The selectivity of montelukast is a key characteristic demonstrated in these preclinical models. At concentrations effective in blocking LTD4, montelukast does not antagonize tracheal contractions induced by a range of other spasmogens, including leukotriene C4 (LTC4) in the presence of serine-borate (which prevents its conversion to LTD4), histamine, acetylcholine, serotonin, or prostaglandin (B15479496) D2. cdnsciencepub.comatsjournals.orgnih.gov This highlights its specific action on the CysLT1 receptor, which is preferentially activated by LTD4.
The inhibitory constant (Ki) further defines the binding affinity of montelukast for the CysLT1 receptor. In guinea pig lung membrane preparations, montelukast exhibited a high affinity with a Ki value of 0.18 nM for the specific binding of [3H]leukotriene D4. cdnsciencepub.comnih.gov This potent and selective antagonism in isolated airway tissues provides the foundational mechanistic evidence for its action in vivo.
Table 1: In Vitro Antagonistic Activity of Montelukast in Guinea Pig Tissues
Parameter | Tissue/Preparation | Agonist | Value | Reference |
---|---|---|---|---|
pA2 | Guinea Pig Trachea | Leukotriene D4 | 9.3 | cdnsciencepub.comnih.gov |
pA2 | Guinea Pig Small Bronchi (<1mm) | Leukotriene D4 | 8.3 | nih.gov |
Ki | Guinea Pig Lung Membranes | [3H]Leukotriene D4 | 0.18 ± 0.03 nM | cdnsciencepub.comnih.gov |
Modulation of Leukotriene-Induced Bronchoconstriction in Animal Models for Mechanistic Elucidation
The functional consequences of montelukast's CysLT1 receptor antagonism have been extensively validated in various animal models of leukotriene-induced bronchoconstriction. These in vivo studies confirm that the effects observed in isolated tissues translate to a potent inhibition of airway narrowing in living organisms.
In anesthetized guinea pigs, intravenous administration of montelukast effectively antagonized bronchoconstriction induced by intravenous LTD4. cdnsciencepub.comnih.gov Importantly, consistent with in vitro findings, it did not block bronchoconstriction in response to other agents like arachidonic acid, histamine, or serotonin, reinforcing its selective mechanism of action. cdnsciencepub.comnih.gov Further studies in ovalbumin-sensitized guinea pigs, a common animal model for asthma, demonstrated that inhaled montelukast potently suppressed the increase in airway pressure induced by both inhaled and intravenous LTC4 and LTD4. nih.gov This effect against LTD4-induced bronchoconstriction was observed to last for at least 24 hours. nih.gov
The efficacy of montelukast has also been demonstrated in conscious animal models, which more closely mimic clinical scenarios. Oral administration of montelukast has been shown to block LTD4-induced bronchoconstriction in conscious squirrel monkeys. cdnsciencepub.comnih.gov In allergen-challenge models, oral montelukast inhibited ovalbumin-induced bronchoconstriction in conscious sensitized rats and ascaris-induced early and late-phase bronchoconstriction in conscious squirrel monkeys. cdnsciencepub.comnih.gov In allergic conscious sheep, a continuous intravenous infusion of montelukast resulted in a significant decrease in both the early (70%) and late (75%) phase bronchoconstrictor responses to ascaris aerosol. cdnsciencepub.com
Table 2: Efficacy of Montelukast in Animal Models of Bronchoconstriction
Animal Model | Challenge Agent | Effect of Montelukast | Reference |
---|---|---|---|
Anesthetized Guinea Pigs | Intravenous Leukotriene D4 | Antagonized bronchoconstriction | cdnsciencepub.comnih.gov |
Ovalbumin-Sensitized Guinea Pigs | Inhaled/Intravenous LTC4/LTD4 | Potently suppressed bronchoconstriction | nih.gov |
Conscious Squirrel Monkeys | Leukotriene D4 | Blocked bronchoconstriction | cdnsciencepub.comnih.gov |
Conscious Sensitized Rats | Ovalbumin | Inhibited bronchoconstriction | cdnsciencepub.comnih.gov |
Conscious Squirrel Monkeys | Ascaris | Inhibited early and late phase bronchoconstriction | cdnsciencepub.comnih.gov |
Allergic Conscious Sheep | Ascaris Aerosol | Reduced early (70%) and late (75%) phase response | cdnsciencepub.com |
Impact on Cellular Inflammatory Markers and Processes in In Vitro and Ex Vivo Preclinical Models (e.g., Eosinophil Infiltration, Mucus Secretion, Vascular Permeability)
Beyond its direct effects on smooth muscle contraction, the mechanistic pharmacodynamics of montelukast involve the modulation of key inflammatory processes mediated by cysteinyl leukotrienes.
Eosinophil Infiltration: A hallmark of allergic airway inflammation is the infiltration of eosinophils. Preclinical studies have shown that montelukast can significantly reduce this process. In ovalbumin-sensitized guinea pigs, montelukast blocked the accumulation of eosinophils in small intra-parenchymal bronchi following an allergen challenge. nih.gov Similarly, in a mouse model of chronic inflammation induced by ovalbumin, montelukast treatment led to a reduction in eosinophil infiltration into the lung interstitium. frontiersin.org High-dose montelukast was found to reduce the number of eosinophils in the bronchoalveolar lavage (BAL) fluid of sensitized mice by over 90%. nih.gov In vitro studies suggest this effect may be due to the inhibition of eosinophil survival and protease activity. nih.govresearchgate.net
Mucus Secretion: Cysteinyl leukotrienes are known to stimulate mucus secretion from airway goblet cells. frontiersin.orgamegroups.org In a mouse model of asthma, montelukast was shown to alleviate allergic airway disease, which was pathologically characterized by goblet cell hyperplasia and high mucus secretion. shsmu.edu.cn
Vascular Permeability: Increased vascular permeability, leading to plasma extravasation and airway edema, is another critical component of the inflammatory response. Montelukast has been shown to effectively inhibit this process. In ovalbumin-sensitized guinea pigs, montelukast blocked the plasma protein extravasation induced by an allergen challenge in small airways. nih.gov
Other Inflammatory Markers: The anti-inflammatory effects of montelukast extend to the modulation of various signaling molecules. In a mouse model, montelukast suppressed the expression of T-helper type-2 (Th2) cytokines, including a significant reduction in Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) in the lung and BAL fluid. nih.gov In vitro studies using human bronchial epithelial cells showed that montelukast could inhibit the secretion of IL-6 and IL-8. researchgate.net Furthermore, montelukast has been found to prevent the nuclear translocation of NF-κB, a key transcription factor involved in inflammation, in human bronchial smooth muscle cells stimulated with inflammatory microparticles. nih.gov In a mouse model of systemic inflammation, montelukast attenuated both peripheral and central inflammation by reducing the expression of pro-inflammatory molecules like IL-1β, IL-6, and TNF in the brain. nih.gov
Table 3: Preclinical Anti-Inflammatory Effects of Montelukast
Inflammatory Process/Marker | Model System | Observed Effect of Montelukast | Reference |
---|---|---|---|
Eosinophil Infiltration | Ovalbumin-Sensitized Guinea Pig Bronchi | Blocked accumulation of eosinophils | nih.gov |
Eosinophil Infiltration | Ovalbumin-Sensitized Mouse BAL Fluid | Reduced eosinophil count by >90% | nih.gov |
Vascular Permeability | Ovalbumin-Sensitized Guinea Pig Bronchi | Blocked plasma protein extravasation | nih.gov |
Mucus Secretion | Asthmatic Mouse Model | Alleviated goblet cell hyperplasia and mucus secretion | shsmu.edu.cn |
Th2 Cytokines (IL-4, IL-5, IL-13) | Ovalbumin-Sensitized Mouse Lung | Significantly decreased cytokine levels | nih.gov |
Pro-inflammatory Cytokines (IL-6, IL-8) | Human Bronchial Epithelial Cells (in vitro) | Inhibited cytokine secretion | researchgate.net |
NF-κB Translocation | Human Bronchial Smooth Muscle Cells (in vitro) | Blocked nuclear translocation | nih.gov |
Advanced Research Directions and Emerging Methodologies for Montelukast Sodium
Application of Artificial Intelligence and Machine Learning in Drug Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, offering powerful tools for accelerating drug discovery and design. nih.govmednexus.org In the context of montelukast (B128269) sodium, these computational approaches can be harnessed to explore its structure-activity relationships (SAR) and to design novel analogs with improved properties.
ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of montelukast-like compounds to predict the biological activity of new, unsynthesized molecules based on their chemical structure. researchgate.net This allows for the rapid virtual screening of vast chemical libraries, prioritizing candidates for synthesis and testing, thereby reducing time and cost. scielo.br Deep learning models can analyze complex chemical structures and predict various pharmacokinetic and pharmacodynamic properties, offering insights into how modifications to the montelukast scaffold might affect its efficacy and interaction with its target, the cysteinyl leukotriene receptor. mdpi.com
Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the montelukast scaffold. mdpi.com These models can be programmed to optimize for multiple parameters simultaneously, such as enhanced binding affinity, improved selectivity, or novel mechanisms of action. By processing extensive datasets from genomics, proteomics, and clinical trials, AI can help identify new potential therapeutic applications for montelukast derivatives. scielo.brmdpi.com
AI/ML Application | Description | Potential Impact on Montelukast Research |
---|---|---|
QSAR Modeling | Develops mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net | Predicts the potency of new montelukast analogs, guiding synthetic efforts toward more effective compounds. |
Virtual Screening | Uses computational methods to screen large libraries of virtual compounds against a biological target. scielo.br | Identifies novel compounds with the potential to bind to the cysteinyl leukotriene receptor or other targets. |
De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties using generative models. mdpi.com | Designs new chemical entities based on the montelukast scaffold with enhanced specificity or novel therapeutic uses. |
ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov | Optimizes the drug-like properties of new montelukast derivatives early in the design phase. |
Exploration of Novel Spectroscopic and Imaging Techniques for Cellular Localization and Interaction Profiling
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological mechanism. Advanced spectroscopic techniques provide high-resolution insights into these interactions at a molecular level.
A key area of investigation is the interaction of this compound with transport proteins like human serum albumin (HSA), which affects its distribution and bioavailability. rsc.org Multi-spectroscopic studies have been employed to characterize this binding process. Techniques such as fluorescence spectroscopy and UV-visible absorption spectroscopy have confirmed that this compound can quench the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. rsc.org
Further detailed analysis using synchronous fluorescence spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) spectroscopy has revealed that the binding of this compound induces conformational changes in HSA. rsc.org These changes occur within the microenvironment of the protein's amino acid residues. Competitive binding experiments have pinpointed the binding site of montelukast to the IB domain of HSA. These experimental findings are often complemented by computational methods like molecular docking and molecular dynamics simulations, which provide a theoretical model of the binding conformation and stability. rsc.org
Spectroscopic Technique | Information Gained | Finding for Montelukast-HSA Interaction rsc.org |
---|---|---|
Fluorescence Spectroscopy | Analyzes changes in the fluorescence emission of a protein upon ligand binding to determine binding mechanisms and affinity. | Confirmed a static quenching mechanism, indicating complex formation. |
UV-Visible Absorption | Detects the formation of a complex between a drug and a protein by observing changes in the absorption spectrum. | Supported the formation of a montelukast-HSA ground-state complex. |
Circular Dichroism (CD) | Investigates changes in the secondary structure (e.g., α-helix content) of a protein upon ligand binding. | Showed that montelukast binding alters the conformation of HSA. |
FT-IR Spectroscopy | Provides information about the changes in the functional groups and secondary structure of a protein. | Confirmed that montelukast induces conformational changes in the protein structure. |
Integration of Proteomic and Metabolomic Approaches to Elucidate Deeper Mechanistic Insights
While the primary mechanism of this compound is known, its broader effects on cellular networks are less understood. The integration of high-throughput "omics" technologies, specifically proteomics and metabolomics, offers a powerful strategy to gain a more comprehensive view of its biological impact. nih.gov These approaches allow for the unbiased and simultaneous measurement of thousands of proteins and metabolites within a biological sample, providing a snapshot of the cellular state. nih.govnih.gov
By applying proteomic and metabolomic profiling to cells or tissues treated with this compound, researchers can identify significant changes in protein expression and metabolite levels. This data can reveal downstream effects of cysteinyl leukotriene receptor antagonism and may uncover previously unknown biological pathways modulated by the drug. nih.govmdpi.com For instance, such studies could shed light on montelukast's reported effects in inflammatory or neurological conditions beyond asthma.
Integrated multi-omics analysis combines these datasets to build a more complete picture. mdpi.com For example, identifying a change in a particular metabolic pathway (via metabolomics) can be correlated with altered expression of the enzymes involved in that pathway (via proteomics). medrxiv.org This integrated approach can help construct detailed molecular networks, revealing how this compound influences cellular processes like inflammation, immune response, and energy metabolism, thus providing deeper mechanistic insights. nih.govmedrxiv.org
Step | Methodology | Objective | Potential Insight |
---|---|---|---|
1. Sample Treatment | Expose relevant cell lines (e.g., immune cells, neurons) to this compound. | To create a biological system for studying the drug's effects. | N/A |
2. Proteomic Analysis | Utilize mass spectrometry-based proteomics (e.g., DIA-MS) to quantify protein expression. nih.gov | To identify all proteins that are up- or down-regulated upon drug treatment. | Identification of novel protein targets or pathways affected by montelukast. |
3. Metabolomic Analysis | Employ mass spectrometry or NMR-based metabolomics to profile small molecule metabolites. | To identify changes in the cellular metabolome. | Reveals shifts in metabolic pathways, such as lipid metabolism or glycolysis. |
4. Integrated Bioinformatic Analysis | Use pathway and network analysis tools (e.g., KEGG, MetaboAnalyst) to integrate protein and metabolite data. nih.govnih.gov | To connect changes in protein expression with metabolic shifts and identify dysregulated pathways. | A comprehensive understanding of the molecular mechanisms underlying montelukast's broader pharmacological effects. |
Design and Synthesis of New Chemical Entities Based on the this compound Scaffold for Enhanced Target Specificity or Novel Mechanisms
The chemical structure of this compound serves as a valuable starting point, or "scaffold," for the design of new chemical entities (NCEs). The goal of scaffold-based drug design is to create novel molecules that retain the key structural features necessary for activity while introducing modifications to enhance properties like target specificity, potency, or to confer novel mechanisms of action. nih.govresearchgate.net
Medicinal chemists can systematically modify different parts of the montelukast scaffold. For example, the quinoline (B57606) core, the thioether linkage, and the cyclopropyl (B3062369) group can all be altered or replaced to explore new chemical space. Structure-based design, which utilizes the known three-dimensional structure of the target receptor, can guide these modifications. nih.gov By using molecular docking simulations, researchers can predict how a newly designed analog will fit into the binding pocket of the cysteinyl leukotriene receptor or even other potential targets. nih.gov
The synthesis of these new derivatives is followed by rigorous biological evaluation. This iterative cycle of design, synthesis, and testing can lead to the discovery of NCEs with significant advantages over the parent compound. These advantages could include higher affinity for the target receptor, improved selectivity over other receptors to reduce potential off-target effects, or even the ability to engage with a completely different biological target, a process known as drug repurposing. nih.gov This approach holds promise for developing next-generation therapeutics based on the well-characterized montelukast framework.
Scaffold Region | Potential Modification | Design Rationale | Desired Outcome |
---|---|---|---|
Quinoline Ring System | Replace with other heterocyclic systems (e.g., indole, benzothiazole). nih.gov | To explore new interactions with the receptor binding pocket and alter physicochemical properties. | Enhanced binding affinity or novel target engagement. |
Thioether Linker | Modify linker length or replace with other functional groups (e.g., sulfone, amide). | To alter the molecule's flexibility and orientation within the binding site. | Improved potency and selectivity. |
Hydrophobic Side Chain | Introduce different substituents on the phenyl rings. | To optimize hydrophobic interactions with the target. nih.gov | Increased target specificity and reduced off-target activity. |
Carboxylic Acid Group | Replace with bioisosteres (e.g., tetrazole). | To improve metabolic stability and pharmacokinetic profile. | Enhanced bioavailability and duration of action. |
Q & A
Q. What analytical methods are recommended for quantifying montelukast sodium in pharmaceutical formulations, and how are they validated?
High-performance liquid chromatography (HPLC) is widely used due to its specificity and sensitivity. Method validation includes parameters like linearity (e.g., 0.5–16.0 μg/mL), accuracy (recovery rates 99.7–101.2%), and precision (RSD <1.5%) . Ultraviolet-visible (UV-Vis) spectroscopy is also employed for purity testing, with standard solutions prepared in methanol-water diluents . Ensure protocols adhere to USP guidelines for system suitability and avoid light exposure during sample handling .
Q. How should researchers address variability in purity specifications across this compound formulations?
Purity ranges differ based on formulation type (e.g., 90.0–108.0% for oral granules vs. 92.5–107.5% for tablets) . To reconcile discrepancies, use orthogonal analytical techniques (e.g., HPLC with UV-Vis) and cross-validate results against reference standards like USP Montelukast Dicyclohexylamine RS . Document batch-specific variability in supporting information to aid reproducibility .
Q. What are the key considerations for designing stability studies for this compound formulations?
Stability testing should include accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) conditions. Monitor degradation products using validated HPLC methods and report RSD values for assay consistency (e.g., ≤1.67% in chewable tablets) . Protect samples from light and humidity, as this compound is hygroscopic and photolabile .
Advanced Research Questions
Q. How can experimental design strategies optimize modified-release formulations of this compound?
A Box-Behnken design (BBD) is effective for bilayer tablets, where independent variables (e.g., HPMC concentration, disintegrant levels) are tested against responses like disintegration time and dissolution profiles. For example, a 3-factor, 3-level BBD identified optimal immediate-release layers with sodium starch glycolate and sustained-release layers with HPMC E5 LV . Include micromeritic properties (e.g., angle of repose) in pre-formulation studies to ensure powder blend uniformity .
Q. What methodologies reconcile conflicting preclinical and clinical data on this compound’s neuropsychiatric effects?
Preclinical studies show no genotoxicity or carcinogenicity at doses 30× higher than human levels . However, clinical reports link montelukast to seizures or encephalopathy in MOG-seropositive patients . To address contradictions, conduct population pharmacokinetic (PK) studies under fed/fasted conditions and stratify clinical trials by patient subgroups (e.g., neuroinflammatory biomarkers) .
Q. How can systematic reviews address knowledge gaps in this compound’s efficacy across diverse populations?
Follow COSMOS-E guidelines: define a clear research question (e.g., "Does this compound efficacy vary by metabolic phenotype?"), use PubMed/Google Scholar for literature searches, and include observational/randomized studies. Meta-analyses should assess heterogeneity via I² statistics and subgroup analyses (e.g., age, comorbidities) .
Methodological Challenges and Solutions
Q. How should researchers handle data discrepancies in bioequivalence studies of this compound formulations?
In bioequivalence trials (e.g., chewable tablets), ensure crossover designs with adequate washout periods and standardized fed/fasted conditions. Use non-compartmental PK analysis (AUC₀–t, Cmax) and apply two one-sided tests (TOST) for 90% confidence intervals (80–125% equivalence range) . Report intersubject variability in supporting materials to guide regulatory submissions .
Q. What strategies improve reproducibility in this compound formulation research?
- Material Sourcing : Specify reagent purity (e.g., USP-grade) and solvent ratios in methods .
- Process Documentation : Detail tablet compression forces, granulation moisture content, and drying times .
- Data Transparency : Share raw chromatograms, dissolution curves, and stability data in supplementary files .
Tables for Key Data
Parameter | Immediate-Release Layer (Fexofenadine) | Sustained-Release Layer (Montelukast) |
---|---|---|
Independent Variables | Sodium starch glycolate, NaHCO₃ | HPMC E5 LV, magnesium stearate |
Optimization Response | Disintegration time (<30 s) | T80% dissolution (6–8 h) |
Design Model | 3-Factor Box-Behnken | 3-Factor Box-Behnken |
Critical Quality Attributes | Drug release (>85% in 30 min) | Friability (<0.8%) |
Adapted from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.